molecular formula C12H9BrO3 B12119586 6-Bromo-2-methoxy-1-naphthoic acid

6-Bromo-2-methoxy-1-naphthoic acid

Katalognummer: B12119586
Molekulargewicht: 281.10 g/mol
InChI-Schlüssel: FZSZKSRGYGMTAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthoic acid, featuring a bromine atom at the 6th position and a methoxy group at the 2nd position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-1-naphthoic acid typically involves the bromination of 2-methoxy-1-naphthoic acid. One common method includes the reaction of 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction to form a diazotized compound, which is subsequently reacted with copper bromide in the presence of an acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to achieve high yield and purity at low cost. The process involves the bromination of 6-hydroxy-2-methylnaphthalene using a triphenylphosphine-bromine complex in an organic solvent, followed by oxidation with molecular oxygen in the presence of a heavy metal catalyst such as cobalt acetate and a bromine compound in a lower fatty acid solvent .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-methoxy-1-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy group and the carboxylic acid moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include oxidized forms of the methoxy group or the carboxylic acid.

    Reduction: Reduced forms of the carboxylic acid or methoxy group.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-methoxy-1-naphthoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-methoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-2-methoxy-1-naphthoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel

C12H9BrO3

Molekulargewicht

281.10 g/mol

IUPAC-Name

6-bromo-2-methoxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H9BrO3/c1-16-10-5-2-7-6-8(13)3-4-9(7)11(10)12(14)15/h2-6H,1H3,(H,14,15)

InChI-Schlüssel

FZSZKSRGYGMTAB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.